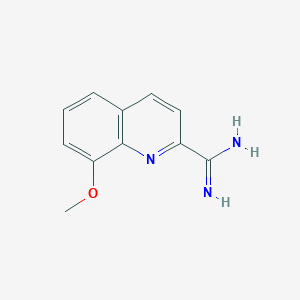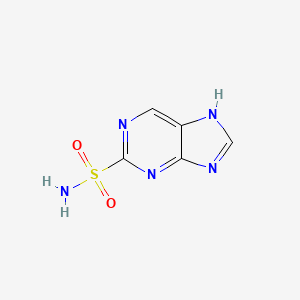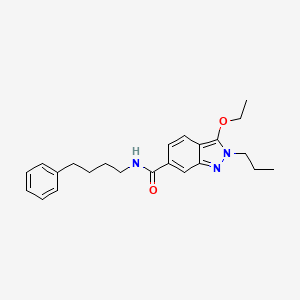
6-((2-Hydroxypropyl)amino)-1,3-dimethylpyrimidine-2,4(1H,3H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-((2-Hydroxypropyl)amino)-1,3-dimethylpyrimidine-2,4(1H,3H)-dione is a heterocyclic compound that belongs to the pyrimidine family Pyrimidines are well-known for their wide range of biological activities and are often used in medicinal chemistry for the development of various therapeutic agents
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-((2-Hydroxypropyl)amino)-1,3-dimethylpyrimidine-2,4(1H,3H)-dione typically involves the reaction of methyl 1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxylate with 1-chloro-2,3-epoxypropane under specific conditions . The reaction is carried out in the presence of potassium carbonate in dimethylformamide (DMF), resulting in the formation of the desired compound in moderate yields .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach involves the use of large-scale organic synthesis techniques, including the use of automated reactors and continuous flow systems to optimize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
6-((2-Hydroxypropyl)amino)-1,3-dimethylpyrimidine-2,4(1H,3H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different derivatives with altered biological activities.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino and hydroxyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines and alcohols are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted pyrimidine derivatives, which can exhibit different biological activities depending on the nature of the substituents.
Applications De Recherche Scientifique
6-((2-Hydroxypropyl)amino)-1,3-dimethylpyrimidine-2,4(1H,3H)-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Investigated for its antifibrotic activity, showing promise in the treatment of fibrotic diseases.
Mécanisme D'action
The mechanism of action of 6-((2-Hydroxypropyl)amino)-1,3-dimethylpyrimidine-2,4(1H,3H)-dione involves the inhibition of viral DNA polymerases . The hydroxyl group of the compound plays a crucial role in this process by interacting with the active site of the enzyme, thereby preventing the replication of viral DNA. This mechanism is similar to that of other nucleoside analogs used in antiviral therapy.
Comparaison Avec Des Composés Similaires
Similar Compounds
Tubercidin: A nucleoside antibiotic with antiviral properties.
Toyocamycin: Another nucleoside antibiotic with a similar mechanism of action.
Sangivamycin: Known for its antiviral and antitumor activities.
Uniqueness
6-((2-Hydroxypropyl)amino)-1,3-dimethylpyrimidine-2,4(1H,3H)-dione is unique due to its specific substitution pattern, which imparts distinct biological activities. The presence of the 2-hydroxypropylamino group enhances its interaction with viral DNA polymerases, making it a promising candidate for further research in antiviral therapy.
Propriétés
Formule moléculaire |
C9H15N3O3 |
|---|---|
Poids moléculaire |
213.23 g/mol |
Nom IUPAC |
6-(2-hydroxypropylamino)-1,3-dimethylpyrimidine-2,4-dione |
InChI |
InChI=1S/C9H15N3O3/c1-6(13)5-10-7-4-8(14)12(3)9(15)11(7)2/h4,6,10,13H,5H2,1-3H3 |
Clé InChI |
ZQCLNYJTLNPANB-UHFFFAOYSA-N |
SMILES canonique |
CC(CNC1=CC(=O)N(C(=O)N1C)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




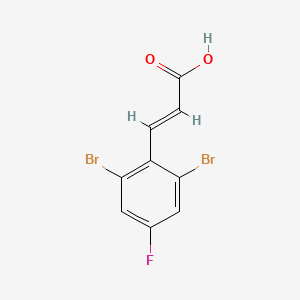

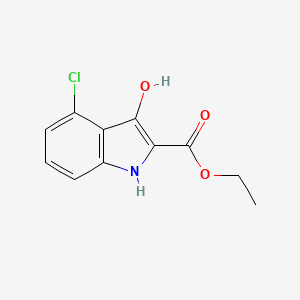
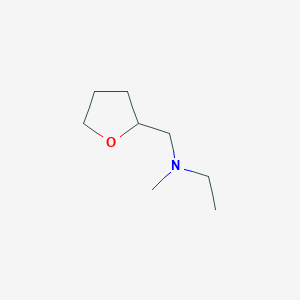
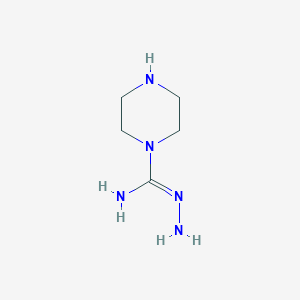

![5-Methyl-6-pentyl-[1,2,4]triazolo[1,5-A]pyrimidin-7-OL](/img/structure/B13107375.png)


